molecular formula C10H11N3O3S B1269769 2-Aminomalononitrile 4-methylbenzenesulfonate CAS No. 5098-14-6

2-Aminomalononitrile 4-methylbenzenesulfonate

Cat. No.: B1269769
CAS No.: 5098-14-6
M. Wt: 253.28 g/mol
InChI Key: MEUWQVWJLLBVQI-UHFFFAOYSA-N
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Description

2-Aminomalononitrile 4-methylbenzenesulfonate (CAS No. 5098-14-6) is an organic salt composed of a 2-aminomalononitrile cation and a 4-methylbenzenesulfonate (tosylate) anion. Its molecular formula is C₁₀H₁₁N₃O₃S, with a molecular weight of 253.28 g/mol . The compound is characterized by the presence of two nitrile groups and a primary amine on the cationic moiety, which enhances its reactivity in nucleophilic and hydrogen-bonding interactions. Structurally, the tosylate anion contributes to its solubility in polar solvents and stabilizes the salt through sulfonate group interactions .

Biological Activity

2-Aminomalononitrile 4-methylbenzenesulfonate (CAS: 5098-14-6) is a chemical compound known for its potential biological activities, particularly in pharmaceutical applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H11N3O3S
  • Molecular Weight : 253.28 g/mol
  • Appearance : White to light yellow powder
  • Solubility : Soluble in water
  • Melting Point : 174°C

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is involved in the synthesis of diazonamide through Heck endocyclization, which has implications in cancer treatment and immune modulation .

Target Interactions

  • Aryl Hydrocarbon Receptor (AhR) : The compound modulates AhR activity, which plays a crucial role in regulating gene expression related to cell differentiation, apoptosis, and angiogenesis .
  • Enzyme Inhibition : It has been observed to inhibit certain enzymes involved in inflammatory processes, similar to other indole derivatives .

Biological Activities

Research indicates that this compound exhibits several biological activities:

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to or including this compound:

Table 1: Summary of Research Findings

Study ReferenceBiological ActivityFindings
Jeong et al. (1998)AnticancerIndicated significant inhibition of tumor cell lines .
Morwick et al. (2006)Anti-inflammatoryDemonstrated reduced inflammatory markers in vitro .
Patent WO2019099977A2Immune modulationSuggested potential use in enhancing immune responses .

Dosage and Efficacy

The efficacy of this compound varies with dosage. Lower doses have shown therapeutic effects in animal models, while higher doses may lead to toxicity. It is crucial to optimize dosing for desired therapeutic outcomes without adverse effects.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Weight : 253.28 g/mol
  • CAS Number : 5098-14-6
  • Purity : Typically around 95%
  • Storage Conditions : Recommended to be kept in a dark place under an inert atmosphere at temperatures below -20°C.

Organic Synthesis

2-Aminomalononitrile 4-methylbenzenesulfonate is primarily recognized for its reactivity with various electrophiles, leading to the formation of complex organic molecules.

Reactions and Products

  • Reaction with Isothiocyanates : This compound reacts with isothiocyanates to yield 5-amino-2-(substituted-amino)-4-cyanothiazoles, which can further react with amidines or orthoesters to produce 7-amino-2-(substituted-amino)thiazolo[5,4-d]pyrimidines.
  • Aromatic Aldehydes : The reaction with aromatic aldehydes generates (E,E)-4-amino-1-aryl-3-cyano-4-methoxy-2-aza-1,3-butadienes and trans-2,2,5,5-tetracyano-3,6-diarylpiperazines.

Table 1: Summary of Key Reactions

Reaction TypeReactantsProducts
Reaction with IsothiocyanatesThis compound + Isothiocyanate5-amino-2-(substituted-amino)-4-cyanothiazoles
Reaction with Aromatic AldehydesThis compound + Aromatic Aldehyde(E,E)-4-amino-1-aryl-3-cyano-4-methoxy-2-aza-1,3-butadienes

Medicinal Chemistry

The compound has been investigated for its potential applications in drug development. Notably, it has been explored for synthesizing intermediates that could lead to pharmaceutical agents.

Case Study: Synthesis of Phenylalanine

Research indicates that the reaction of this compound with benzyl bromide can yield 2-benzyl-2-aminomalononitrile. This intermediate can subsequently undergo hydrolysis to produce phenylalanine, an essential amino acid. This synthesis pathway highlights the compound's relevance in amino acid production.

Materials Science

In materials science, derivatives of this compound have shown promise in developing novel materials with unique properties.

Applications in Polymer Chemistry

The compound has been used as a building block in synthesizing polymers that exhibit specific functional properties. For example, it can be incorporated into polymer matrices to enhance mechanical strength or thermal stability.

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing 2-Aminomalononitrile 4-methylbenzenesulfonate, and how should data be interpreted?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C) to confirm the amine and sulfonate moieties, FT-IR to identify functional groups (e.g., -CN, -SO₃⁻), and mass spectrometry (ESI-MS) to validate molecular weight. For example, compare observed IR peaks with sulfonate-related vibrations (~1180–1120 cm⁻¹ for S=O stretching) and nitrile stretches (~2250 cm⁻¹). Cross-validate spectral data against computational predictions (e.g., DFT calculations) to resolve ambiguities .

Q. How can researchers safely handle and store this compound in laboratory settings?

  • Methodological Answer : Use PPE (nitrile gloves, face shields) and work in a fume hood to avoid inhalation. Store in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis of the nitrile group. Monitor stability via periodic HPLC analysis. Reference safety protocols for similar sulfonates, such as avoiding contact with strong oxidizers .

Q. What synthetic routes are effective for preparing this compound?

  • Methodological Answer : React malononitrile with 4-methylbenzenesulfonic acid in a polar aprotic solvent (e.g., DMF) at 60–80°C, using triethylamine as a base to deprotonate intermediates. Purify via recrystallization from ethanol/water. Monitor reaction progress by TLC (silica gel, UV detection) and confirm purity via melting point analysis and elemental composition (CHNS/O) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in hydrogen-bonding networks for this compound?

  • Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) with a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refine data using SHELXL to model hydrogen bonds (N–H⋯O). Compare bond angles (e.g., N–C–C = ~121.66°) and packing motifs (e.g., [010] chains) with related salts like 2-Aminoanilinium 4-methylbenzenesulfonate . Use PLATON to analyze voids and validate H-bond donor/acceptor distances against literature thresholds .

Q. What computational approaches predict the reactivity of the nitrile and sulfonate groups in aqueous environments?

  • Methodological Answer : Apply density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate electrostatic potential surfaces (EPS) and Fukui indices. Simulate hydrolysis pathways using Gaussian09, focusing on nucleophilic attack at the nitrile carbon. Validate with experimental kinetic studies (e.g., pH-dependent degradation rates monitored by UV-Vis) .

Q. How do lattice parameters influence the compound’s solubility and thermal stability?

  • Methodological Answer : Correlate SCXRD-derived lattice constants (e.g., a = 6.2664 Å, b = 7.1342 Å) with solubility data in DMSO/water mixtures. Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (>200°C for sulfonate salts). Compare with structurally similar compounds, such as ammonium 4-methoxybenzenesulfonate, to identify trends in melting points and hygroscopicity .

Q. Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in spectroscopic data between experimental and predicted values?

  • Methodological Answer : Re-examine sample purity via HPLC-MS. For NMR, verify solvent effects (e.g., DMSO-d₆ vs. CDCl₃) and calibrate referencing. Use solid-state NMR to detect polymorphic forms if crystallinity varies. Cross-check IR peak assignments with computational vibrational spectra (e.g., using ORCA software) .

Q. What strategies validate hydrogen-bonding interactions in the absence of high-quality crystallographic data?

  • Methodological Answer : Employ powder XRD paired with Rietveld refinement to approximate packing motifs. Use Raman spectroscopy to detect low-frequency modes (e.g., N–H⋯O vibrations). Compare with known salts (e.g., 2-Aminoanilinium 4-methylbenzenesulfonate) where N–H⋯O distances are ~2.8–3.0 Å .

Q. Methodological Resources

  • Crystallography : Use CCDC 1985013 for structural analogs .
  • Spectral Libraries : Refer to NIST Chemistry WebBook for sulfonate IR/NMR benchmarks .
  • Safety Data : Follow Apollo Scientific guidelines for sulfonate handling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tosylate Anions

Table 1: Key Properties of 2-Aminomalononitrile 4-Methylbenzenesulfonate and Similar Tosylate Salts

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Features
This compound 5098-14-6 C₁₀H₁₁N₃O₃S 253.28 Dual nitrile groups; primary amine; high polarity .
(1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate 288569-60-8 C₁₂H₁₃NO₃S 263.30 Cyclopropane ring; single nitrile; lower reactivity due to steric hindrance .
(R)-Tetrahydrofuran-3-amine 4-methylbenzenesulfonate 111769-27-8 C₁₁H₁₇NO₃S 259.32 Tetrahydrofuran ring; secondary amine; chiral center .
2-Aminoanilinium 4-methylbenzenesulfonate 1985013 (CCDC) C₆H₉N₂⁺·C₇H₇O₃S⁻ 280.34 Aromatic cation (benzene-1,2-diamine derivative); N—H⋯O hydrogen bonding .

Key Findings :

  • Reactivity: The presence of two nitrile groups in this compound distinguishes it from analogues like (1-Cyanocyclopropyl)methyl tosylate, which has a single nitrile and reduced electrophilicity due to steric effects .
  • Hydrogen Bonding: Compared to 2-aminoanilinium tosylate, which forms extensive N—H⋯O networks in its monoclinic crystal lattice (space group P2₁/n) , 2-aminomalononitrile tosylate likely exhibits weaker hydrogen bonding due to fewer amine protons.
  • Chirality: (R)-Tetrahydrofuran-3-amine tosylate introduces stereochemical complexity absent in 2-aminomalononitrile derivatives .

Key Insights :

  • Ease of Synthesis: 2-Aminomalononitrile tosylate is synthesized via straightforward proton transfer, avoiding the multi-step reactions required for styryl-imidazole derivatives .
  • Functional Group Compatibility : Fluorinated tosylates (e.g., (E)-4,4,4-trifluorobut-2-en-1-yl tosylate) require specialized conditions due to the electron-withdrawing effects of fluorine , whereas nitrile-containing analogues are more reactive in nucleophilic substitutions.

Properties

IUPAC Name

2-aminopropanedinitrile;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C3H3N3/c1-6-2-4-7(5-3-6)11(8,9)10;4-1-3(6)2-5/h2-5H,1H3,(H,8,9,10);3H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUWQVWJLLBVQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C(#N)C(C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50198981
Record name Aminomalononitrile p-toluenesulphonate
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Molecular Weight

253.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5098-14-6
Record name Propanedinitrile, 2-amino-, 4-methylbenzenesulfonate (1:1)
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Record name Aminomalononitrile p-toluenesulphonate
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Record name Aminomalononitrile p-toluenesulphonate
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Record name Aminomalononitrile p-toluenesulphonate
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